Methyl 2-[2-(dimethylamino)ethoxy]benzoate

Process Chemistry Scale-up Physical Properties

Researchers developing sodium channel modulators often face scaffold inconsistency when sourcing ortho-substituted benzoate ester intermediates. Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS 18167-29-8) addresses this with: • Defined ortho-substitution pattern ensuring reproducible reactivity and SAR outcomes • Verified physicochemical parameters (b.p. 314°C, density 1.072 g/cm³, LogP 1.41) for process engineering calculations • Guaranteed ≥97% purity from established supply chains, minimizing assay interference and ensuring data integrity

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 18167-29-8
Cat. No. B091961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[2-(dimethylamino)ethoxy]benzoate
CAS18167-29-8
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=CC=C1C(=O)OC
InChIInChI=1S/C12H17NO3/c1-13(2)8-9-16-11-7-5-4-6-10(11)12(14)15-3/h4-7H,8-9H2,1-3H3
InChIKeyYYHIRPUVYUUCTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-[2-(dimethylamino)ethoxy]benzoate: Overview


Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS 18167-29-8) is a benzoate ester derivative characterized by a 2-[2-(dimethylamino)ethoxy] substituent on the aromatic ring . This structural motif, incorporating both an ester and a tertiary amine, endows the compound with specific chemical reactivity and physicochemical properties, including a calculated LogP of 1.41 . Primarily utilized as an intermediate in organic synthesis and pharmaceutical research, it serves as a key building block for the construction of more complex molecules . Its defined physical properties, such as a boiling point of 314°C at 760 mmHg and a density of 1.072 g/cm³, provide critical parameters for handling and scale-up in industrial and laboratory settings .

Methyl 2-[2-(dimethylamino)ethoxy]benzoate: Substitution Limitations


Generic substitution of Methyl 2-[2-(dimethylamino)ethoxy]benzoate with close analogs or positional isomers is not scientifically or procedurally valid due to fundamental differences in their physicochemical properties and resulting chemical behavior. For instance, shifting the substituent from the ortho (2-) to the para (4-) position, as in Methyl 4-[2-(dimethylamino)ethoxy]benzoate (CAS 73119-82-1), creates a structurally distinct molecule . This positional isomerism can significantly alter key parameters such as lipophilicity, steric hindrance, and electronic distribution, which directly impact reaction kinetics, intermediate stability, and the final product profile in a multi-step synthesis . Similarly, replacing the methyl ester with an ethyl ester, as in Ethyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS 100618-93-7) , introduces a different alkyl chain, affecting volatility, solubility, and the rate of subsequent hydrolysis or transesterification reactions. The specific ortho-substitution pattern of the target compound is therefore a critical and non-interchangeable design element for ensuring the intended outcome in its designated applications, as detailed in the quantitative evidence below.

Methyl 2-[2-(dimethylamino)ethoxy]benzoate: Differentiation Guide


Defined Boiling Point and Density

Methyl 2-[2-(dimethylamino)ethoxy]benzoate possesses specific, experimentally verified physical properties that are critical for its safe and efficient handling, storage, and use in chemical processes. Its boiling point is reported as 314°C at 760 mmHg, and its density is 1.072 g/cm³ . In contrast, the closely related ethyl ester analog, Ethyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS 100618-93-7), lacks publicly available, verified data for these same fundamental properties .

Process Chemistry Scale-up Physical Properties

Purity Benchmark: High-Purity Grade

For scientific research and industrial development, the purity of a chemical building block is paramount for ensuring reproducible and reliable results. Methyl 2-[2-(dimethylamino)ethoxy]benzoate is commercially available with a certified purity of 97% from established chemical suppliers like Maybridge (a Thermo Scientific brand) . This specification is explicitly stated on the product listing and technical datasheets [1]. While other analogs, such as Methyl 4-[2-(dimethylamino)ethoxy]benzoate (CAS 73119-82-1), are also available from various vendors, the minimum purity specification for those compounds can be lower, for example, 95% .

Medicinal Chemistry Analytical Chemistry Procurement

Computational LogP Differentiation

Lipophilicity, often quantified by the partition coefficient (LogP), is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For Methyl 2-[2-(dimethylamino)ethoxy]benzoate, the calculated LogP is 1.41360 . This value places the compound within a favorable lipophilicity range for drug-like molecules, distinct from other local anesthetic analogs. For example, the widely used local anesthetic tetracaine (amethocaine) has a reported LogP of 3.51 [1].

Medicinal Chemistry ADME Drug Design

Methyl 2-[2-(dimethylamino)ethoxy]benzoate: Applications


Scale-Up and Process Development

Given the verified boiling point (314°C at 760 mmHg) and density (1.072 g/cm³), Methyl 2-[2-(dimethylamino)ethoxy]benzoate is best utilized in process chemistry and scale-up operations where these defined physical parameters are critical for engineering calculations. This includes designing distillation protocols, selecting appropriate reactor materials and size, and establishing safe handling procedures for large-scale production .

Medicinal Chemistry and SAR Studies

The commercial availability of this compound at a guaranteed 97% purity from reputable suppliers makes it a preferred starting material for medicinal chemistry campaigns and structure-activity relationship (SAR) studies. Its high purity ensures that biological or chemical assay results are not confounded by significant impurities, thus maintaining the integrity of research data and facilitating accurate interpretation of results .

Local Anesthetic Candidate Design

For research groups focused on developing new local anesthetics or related sodium channel modulators, this compound's ortho-substituted scaffold, with its calculated LogP of 1.41, offers a quantifiable point of departure from more lipophilic agents like tetracaine (LogP 3.51). This property is crucial for designing candidates with a potentially different pharmacokinetic profile, balancing membrane permeability with aqueous solubility [1].

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